1-(1-Chloropropyl)-2,4-difluorobenzene
Description
Properties
IUPAC Name |
1-(1-chloropropyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2/c1-2-8(10)7-4-3-6(11)5-9(7)12/h3-5,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZLKOSUMHPUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Chloropropyl)-2,4-difluorobenzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by the presence of chlorine and fluorine substituents on a benzene ring, suggests potential biological activities that warrant detailed exploration.
- Molecular Formula : C9H8ClF2
- Molecular Weight : 204.61 g/mol
- Structure : The compound features a chloropropyl group attached to a difluorobenzene ring, which influences its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that halogenated compounds like this compound can exhibit a range of biological activities due to their ability to interact with various molecular targets. These activities include:
- Antimicrobial Properties : Some studies suggest that similar halogenated compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.
- Neurotoxicity : Certain halogenated compounds have been linked to neurotoxic effects, raising concerns about their safety in environmental contexts.
The biological activity of this compound may be attributed to its ability to:
- Modulate Enzyme Activity : The presence of electronegative atoms (chlorine and fluorine) can enhance the compound's interaction with enzymes, potentially leading to inhibition or activation of specific pathways.
- Interact with Receptors : Its structural features may allow it to bind to biological receptors, influencing signal transduction pathways.
Antimicrobial Activity
A study conducted on related halogenated compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell membranes.
Anticancer Potential
Research has shown that similar difluorobenzene derivatives can induce apoptosis in cancer cells. For instance, a compound structurally related to this compound was found to inhibit the growth of breast cancer cells in vitro by activating caspase pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme modulation, receptor interaction |
| 2-Fluorobenzaldehyde | Antimicrobial | Membrane disruption |
| 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | Anticancer | Apoptosis induction |
Scientific Research Applications
Medicinal Chemistry
Antibacterial Agents
1-(1-Chloropropyl)-2,4-difluorobenzene serves as an intermediate in the synthesis of quinolone antibacterials. These compounds are crucial for treating bacterial infections due to their effectiveness against a wide range of pathogens. Research indicates that derivatives of this compound can lead to the development of new antibacterial agents with improved efficacy and reduced resistance profiles .
Case Study: Synthesis of Danofloxacin
Danofloxacin, a fluoroquinolone antibiotic, is synthesized using this compound as a precursor. The reaction pathway involves the formation of various intermediates that enhance the compound's antibacterial properties. This synthesis showcases the importance of this compound in pharmaceutical applications .
Material Science
Polymer Chemistry
In material science, this compound is utilized in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as chemical resistance, thermal stability, and low surface energy, making them suitable for applications in coatings and advanced materials .
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Chemical Resistance | Excellent against solvents |
| Surface Energy | Low (high hydrophobicity) |
Agrochemicals
Pesticide Development
The compound has been explored as a potential building block for developing new agrochemicals. Its fluorinated structure may enhance the biological activity of pesticides, leading to more effective crop protection solutions. Ongoing research aims to evaluate its efficacy against specific pests and diseases affecting crops .
Environmental Applications
Pollution Control
Research indicates that derivatives of this compound can be employed in environmental remediation efforts. The compound's ability to interact with various pollutants makes it a candidate for developing materials that can capture or degrade harmful substances in contaminated environments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Compounds:
1-Chloro-4-(difluoromethyl)-2-fluorobenzene
- Substituents : Difluoromethyl (-CF2H) and chlorine at positions 4 and 1, respectively.
- Molecular Formula : C7H4ClF3
- Molecular Weight : 180.55 g/mol
- Key Properties : High logP (3.3), indicating lipophilicity; stabilized over potassium carbonate .
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene
- Substituents : Cyclopropyldifluoromethyl group (-CF2-C3H5) at position 1.
- CAS : 1204295-86-2
- Applications : Likely used as a fluorinated building block in medicinal chemistry .
2-Chloro-1-(2,4-difluorophenyl) Ethanone Substituents: Chloroacetyl group (-CO-CH2Cl) attached to 2,4-difluorobenzene. Synthesis: Reacts with 1,2,4-triazole to form Fluconazole intermediates .
Chloropropylate
Comparison Table:
Physicochemical Properties
- Lipophilicity : The chloropropyl chain in the target compound may increase logP compared to shorter-chain analogs (e.g., 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, logP 3.3 ).
- Stability : Fluorine atoms enhance aromatic ring stability via electron-withdrawing effects. The chloropropyl group’s steric bulk may reduce reactivity compared to smaller substituents like chloroacetyl .
Research Findings and Challenges
- Synthetic Efficiency : Methods for 1-(1-chloromethylvinyl)-2,4-difluorobenzene achieve moderate yields (~65–75%) under mild conditions , whereas Fluconazole intermediates require stringent temperature control .
- Environmental Impact : Chlorinated byproducts in pesticide synthesis (e.g., chloropropylate) raise regulatory concerns, necessitating greener alternatives .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(1-chloropropyl)-2,4-difluorobenzene generally involves two key components:
- Introduction of the 2,4-difluorobenzene aromatic ring system.
- Attachment of the 1-chloropropyl side chain to the aromatic ring.
Two main approaches are identified:
- Halogenation and fluorination of substituted benzenes to yield the difluorobenzene core.
- Alkylation of difluorobenzene derivatives with chloropropyl groups via Friedel-Crafts or related alkylation reactions.
Preparation of 2,4-Difluorobenzene Core
The 2,4-difluorobenzene moiety is typically prepared by selective fluorination of substituted benzenes or via diazonium salt intermediates.
A patented process describes preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene from 2,4-difluoroaniline or 5-chloro-2-fluoroaniline using diazonium salt formation with alkyl nitrites and boron trifluoride etherate, followed by thermal decomposition to yield the fluorinated aromatic compounds.
Another method involves reaction of substituted benzenes with xenon difluoride in the presence of boron trifluoride diethyl etherate at low temperatures (0-25°C). This procedure uses 1,1,1,3,3-pentafluorobutane as solvent and achieves fluorination selectively on aromatic rings. The reaction mixture is stirred under controlled temperature and quenched with aqueous KHCO3, followed by purification.
| Parameter | Conditions | Notes |
|---|---|---|
| Substituted benzene | 0.95-1.10 mmol | Starting material |
| Solvent | 1,1,1,3,3-Pentafluorobutane (1-2 mL/mmol) | Fluorinated solvent |
| Catalyst/Reagent | Boron trifluoride diethyl etherate (1.3-1.5 mmol/mmol) | Lewis acid catalyst |
| Fluorinating agent | Xenon difluoride (1.2-1.3 mmol/mmol) | Added portion-wise |
| Temperature | 0-5°C (initial), then 22-25°C | Controlled cooling and warming cycles |
| Workup | 10% aqueous KHCO3, silica gel column, drying | Purification and isolation |
Introduction of the 1-Chloropropyl Side Chain
The alkylation of the difluorobenzene ring to introduce a 1-chloropropyl substituent can be achieved by Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions.
A related synthesis for 2-chloro-1-(3,4-difluorophenyl)-ethanone uses chloroacetyl chloride and aluminum chloride in dichloromethane under reflux, followed by reaction with ortho-difluorobenzene. This two-stage process involves Friedel-Crafts acylation and subsequent alkylation steps under inert atmosphere.
By analogy, this compound could be prepared by alkylation of 2,4-difluorobenzene with 1-chloropropyl chloride or a related chloropropyl electrophile in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride etherate.
| Stage | Reagents & Conditions | Notes |
|---|---|---|
| Alkylation | 2,4-Difluorobenzene + 1-chloropropyl chloride | Electrophilic aromatic substitution |
| Catalyst | Aluminum chloride or boron trifluoride diethyl etherate | Lewis acid catalyst |
| Solvent | Dichloromethane or similar inert solvent | Anhydrous conditions preferred |
| Temperature | Reflux or controlled heating | Reaction time varies (hours) |
| Atmosphere | Nitrogen or inert gas | To prevent side reactions |
| Workup | Aqueous quench, extraction, drying over MgSO4 | Purification by chromatography |
Alternative Synthetic Routes and Intermediates
Diazonium salt intermediates derived from difluoroanilines can be converted to chlorodifluorobenzenes by Sandmeyer-type reactions, using sodium nitrite and hydrochloric acid, followed by thermal decomposition.
The preparation of 1-chloro-3,4-difluorobenzene from inexpensive 1,4-dichloro-2-nitrobenzene via reduction and substitution steps has been documented, achieving moderate yields (~27% overall). This suggests potential for similar approaches for 2,4-difluorobenzene derivatives.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Notes |
|---|---|---|---|---|
| Fluorination with XeF2/BF3·Et2O | Substituted benzene | Xenon difluoride, BF3·Et2O | 0-25°C, PFB solvent | Efficient fluorination; clean product |
| Friedel-Crafts Alkylation | 2,4-Difluorobenzene + chloropropyl chloride | AlCl3 or BF3·Et2O | Reflux in DCM, inert atmosphere | Expected moderate to good yields |
| Sandmeyer Reaction | Difluoroaniline derivatives | NaNO2, HCl, CuCl (catalyst) | Aqueous acidic, diazonium salt | Used for chlorodifluorobenzenes, moderate yield |
| Reduction/Substitution | 1,4-Dichloro-2-nitrobenzene | Various reducing agents, substitution reagents | Multi-step, moderate yield | Cost-effective for chlorodifluorobenzenes |
Research Findings and Notes
The use of boron trifluoride diethyl etherate (BF3·Et2O) as a catalyst or complexing agent is common in both fluorination and alkylation steps, facilitating electrophilic substitution reactions on the aromatic ring.
Xenon difluoride (XeF2) is an effective fluorinating agent for aromatic rings, offering mild reaction conditions and good selectivity.
The Friedel-Crafts alkylation approach requires careful control of reaction conditions to avoid polyalkylation or rearrangement of the alkyl group.
Diazonium salt intermediates provide a versatile route for substitution reactions on fluorinated anilines but often involve more complex multi-step syntheses.
The overall yields for these types of chlorofluorobenzene derivatives vary widely depending on starting materials and reaction conditions, with some processes achieving yields above 60% and others around 27%.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 1-(1-chloropropyl)-2,4-difluorobenzene, and how can reaction conditions be optimized for yield and purity?
- Answer: Synthesis typically involves halogenation and substitution reactions. Key steps include:
- Base-mediated reactions : Use NaOH or K₂CO₃ with chlorodifluoromethane derivatives in polar aprotic solvents (e.g., DMSO, acetonitrile) at 60–80°C .
- Catalytic enhancement : Transition metals (e.g., Pd/Cu) improve regioselectivity during chloropropyl group introduction, achieving yields >85% under inert atmospheres .
- Optimization parameters : Maintain stoichiometric ratios (1:1.2 for chloro:fluoro precursors) and monitor reaction progress via TLC or GC-MS .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Answer: Critical protocols include:
- Engineering controls : Closed systems with local exhaust ventilation to limit vapor exposure (<1 ppm) .
- PPE : Nitrile gloves, chemical-resistant aprons, and full-face shields to prevent dermal/ocular contact .
- Emergency measures : Safety showers and eyewash stations within 10 seconds of the work area .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Answer:
- NMR spectroscopy : ¹⁹F NMR distinguishes fluorinated positions (δ ≈ -110 ppm for meta-F, -125 ppm for para-F) .
- GC-MS : Detects impurities (e.g., dehalogenated byproducts) with LOD <0.5% .
- Elemental analysis : Validates C/H/N/Cl/F ratios (±0.3% of theoretical values) .
Advanced Research Questions
Q. How do steric and electronic effects from the chloropropyl and difluoro substituents influence nucleophilic aromatic substitution (NAS) reactivity?
- Answer:
- Electronic activation : Difluoro groups increase ring electrophilicity (Hammett σₚ ≈ +0.78 per F), favoring para-substitution .
- Steric hindrance : Chloropropyl chains reduce ortho-substitution by ~40% compared to non-alkylated analogs .
- Kinetic data : Second-order rate constants decrease 2.3-fold with chloropropyl vs. methyl groups in methoxide-mediated SNAr reactions .
Q. What methodologies resolve contradictions in reported biological activity data for halogenated benzene derivatives like this compound?
- Answer: Address discrepancies via:
- Species-specific assays : Human vs. rodent hepatocyte models show 5-fold differences in CYP450-mediated dehalogenation rates .
- Isotopic labeling : ¹⁴C tracking at C-2 reveals metabolite profiles vary with O₂ tension (5% vs. 20%) .
- Meta-analysis normalization : Activity correlation improves to r = 0.82 when controlling for metabolic stability and degradation .
Q. What novel catalytic systems show promise for enantioselective functionalization of this compound in pharmaceutical intermediate synthesis?
- Answer:
- Palladium-NHC complexes : Achieve 89% enantiomeric excess (ee) in asymmetric Suzuki couplings (TOF = 1,200 h⁻¹) .
- Copper-bisoxazoline catalysts : Enable hydroxylation with 15:1 regioselectivity for para-chloropropyl products .
- Flow reactors : Microchannel designs (Re=250) reduce racemization by 70% vs. batch processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
